molecular formula C16H16F3NO2S B11022228 N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11022228
M. Wt: 343.4 g/mol
InChI Key: RTYDGZWIWDFSEG-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be attached through a nucleophilic substitution reaction involving a tetrahydropyran derivative and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of trifluoromethylated benzothiophenes with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzothiophene core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(tetrahydro-2H-pyran-4-ylmethyl)-5-methyl-1-benzothiophene-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(tetrahydro-2H-pyran-4-ylmethyl)-5-chloro-1-benzothiophene-2-carboxamide: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C16H16F3NO2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H16F3NO2S/c17-16(18,19)12-1-2-13-11(7-12)8-14(23-13)15(21)20-9-10-3-5-22-6-4-10/h1-2,7-8,10H,3-6,9H2,(H,20,21)

InChI Key

RTYDGZWIWDFSEG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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